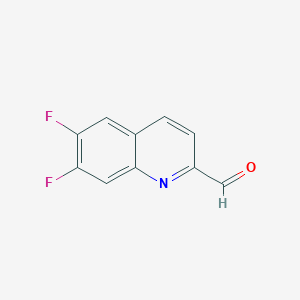
6,7-difluoroquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Difluoroquinoline-2-carbaldehyde is a chemical compound that belongs to the quinoline family. It possesses unique chemical properties and has gained significant attention in various scientific fields. The compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the quinoline ring, and an aldehyde group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoroquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines, including 6,7-difluoroquinoline . Another method includes the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Difluoroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids (from oxidation)
- Alcohols (from reduction)
- Various substituted quinolines (from substitution reactions)
Aplicaciones Científicas De Investigación
6,7-Difluoroquinoline-2-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.
Medicine: Explored for its potential use in the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mecanismo De Acción
The mechanism of action of 6,7-difluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms into the quinoline ring enhances the compound’s biological activity and stability . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6,7-Difluoroquinoline-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which confer distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher energy and unique reactivity patterns .
Propiedades
IUPAC Name |
6,7-difluoroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-3-6-1-2-7(5-14)13-10(6)4-9(8)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULLFRHOBVUHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2,6-dimethylmorpholine-4-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2951371.png)
![Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2951376.png)
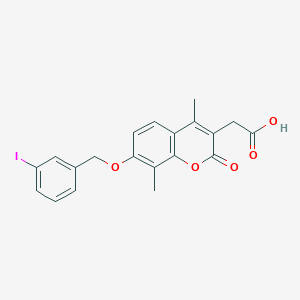
![N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2951378.png)
![4-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2951379.png)

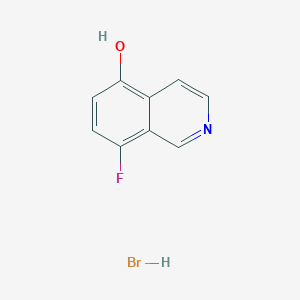
![4-(dimethylsulfamoyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2951385.png)
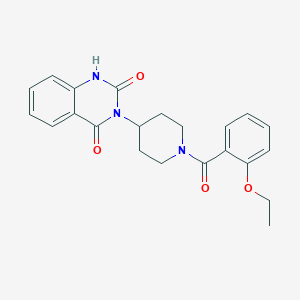
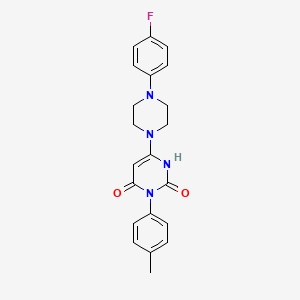
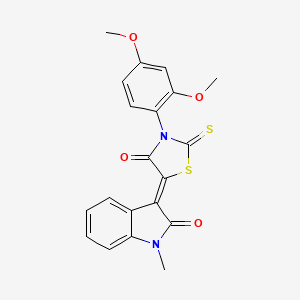
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B2951391.png)
![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/new.no-structure.jpg)
![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2951393.png)
